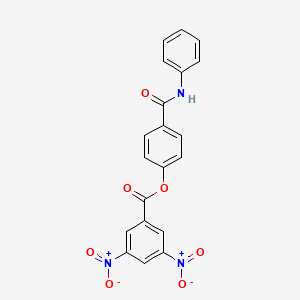![molecular formula C23H19Cl2N3O2 B15021437 N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B15021437.png)
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1H-1,3-BENZODIAZOL-2-YL)-4-CHLOROPHENYL]-2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core, which is fused with a chlorophenyl group and a chlorophenoxy group, making it a unique and potentially bioactive molecule.
准备方法
The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)-4-CHLOROPHENYL]-2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group is typically attached through an etherification reaction, where a phenol derivative reacts with a chlorinated aliphatic compound in the presence of a base.
Final Coupling: The final step involves coupling the synthesized benzimidazole derivative with the chlorophenyl and chlorophenoxy groups under suitable reaction conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
化学反应分析
N-[3-(1H-1,3-BENZODIAZOL-2-YL)-4-CHLOROPHENYL]-2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the chlorophenyl and chlorophenoxy groups, potentially leading to the formation of corresponding amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions, resulting in the replacement of chlorine atoms with other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the amide bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
科学研究应用
N-[3-(1H-1,3-BENZODIAZOL-2-YL)-4-CHLOROPHENYL]-2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the bioactivity of the benzimidazole core.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: The compound serves as a model molecule in chemical research to study the reactivity and stability of benzimidazole derivatives.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes due to its unique structural properties.
作用机制
The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)-4-CHLOROPHENYL]-2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes, leading to modulation of their activity.
Pathways Involved: It can influence various signaling pathways, including those related to cell proliferation, apoptosis, and inflammation, depending on its specific bioactivity.
相似化合物的比较
N-[3-(1H-1,3-BENZODIAZOL-2-YL)-4-CHLOROPHENYL]-2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDE can be compared with other benzimidazole derivatives, such as:
N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide: This compound features a butanamide group instead of the chlorophenyl and chlorophenoxy groups, leading to different bioactivity and chemical properties.
N-(1H-1,3-Benzodiazol-2-yl)benzamide:
N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide: The presence of a furan-2-carboxamide group in this compound provides distinct chemical and biological properties compared to the chlorinated derivative.
属性
分子式 |
C23H19Cl2N3O2 |
|---|---|
分子量 |
440.3 g/mol |
IUPAC 名称 |
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C23H19Cl2N3O2/c1-23(2,30-16-10-7-14(24)8-11-16)22(29)26-15-9-12-18(25)17(13-15)21-27-19-5-3-4-6-20(19)28-21/h3-13H,1-2H3,(H,26,29)(H,27,28) |
InChI 键 |
GLPNFMWAEZWKBA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=CC=CC=C3N2)OC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{5-[(3-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B15021371.png)
acetyl}hydrazinylidene)-N-(4-ethoxyphenyl)butanamide](/img/structure/B15021379.png)
![3,6-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B15021380.png)
![4-(4-methoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]butanehydrazide](/img/structure/B15021381.png)
![4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B15021397.png)
![2-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide](/img/structure/B15021412.png)
![5-(4-Methylphenyl)-2-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15021425.png)
![3,4-Dimethoxy-N-({N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15021436.png)
![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methoxybenzamide](/img/structure/B15021440.png)

![4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)butanamide](/img/structure/B15021450.png)
![Methyl 3-amino-4-(4-chlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B15021453.png)
![4-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]butanehydrazide](/img/structure/B15021456.png)
